molecular formula C19H15ClF3NO2S2 B4581227 5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4581227
M. Wt: 445.9 g/mol
InChI Key: ZPBIXYIFOILSAF-PXNMLYILSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation reactions of various aldehydes with thiazolidinone compounds, leading to a variety of compounds with potential anticancer activities. The structure of these compounds is typically confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, Chandrappa et al. (2009) synthesized several thiazolidinone derivatives, demonstrating their moderate to strong antiproliferative activity against human leukemia cell lines, highlighting the significance of the electron-donating groups on the thiazolidinone moiety for their anticancer property (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been studied using techniques such as X-ray powder diffraction and density functional theory (DFT) calculations. These studies reveal the conformational preferences of the molecules and their structural stability. For example, Pyrih et al. (2023) analyzed the proton tautomerism and stereoisomerism in thiazolidinone derivatives, providing insights into the structural changes associated with proton tautomerism (Pyrih et al., 2023).

Scientific Research Applications

Chemical Synthesis and Reactions

The compound is related to thiazolidin-4-one derivatives, which are synthesized through Knoevenagel condensations involving compounds containing active methyl or methylene groups. For example, reactions of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds, including thioxo-1,3-thiazolidin-4-one (rhodanine), have been explored under microwave irradiation and classical conditions. These syntheses highlight the compound's versatility in forming structurally diverse derivatives with potential biological applications (Gajdoš, Miklovič, & Krutošíková, 2006). Additionally, the synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives indicates the potential for such compounds in the development of glycogen synthase kinase-3 (GSK-3) inhibitors, which are relevant in various disease states, including bipolar disorder and Alzheimer's disease (Kamila & Biehl, 2012).

Antimicrobial and Anticancer Properties

Thiazolidin-4-one derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. Synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives has been reported, with these compounds showing potent in vitro antibacterial and antifungal activities against a range of pathogens. These findings suggest that modifications to the thiazolidin-4-one structure can lead to effective antimicrobial agents (B'Bhatt & Sharma, 2017). Furthermore, thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer activity, indicating potential in anticancer therapy through the inhibition of tumor angiogenesis and cell proliferation. This underscores the significance of the thiazolidin-4-one scaffold in developing new therapeutic agents for cancer treatment (Chandrappa et al., 2010).

properties

IUPAC Name

(5Z)-5-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3NO2S2/c1-10(2)9-24-17(25)16(28-18(24)27)8-12-4-6-15(26-12)11-3-5-14(20)13(7-11)19(21,22)23/h3-8,10H,9H2,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIXYIFOILSAF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

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